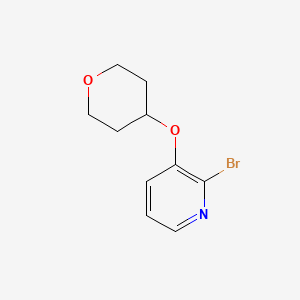

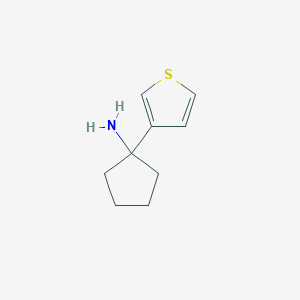

![molecular formula C14H21ClN2O2 B1466528 N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1220028-28-3](/img/structure/B1466528.png)

N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride

Descripción general

Descripción

N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride (NPMPA hydrochloride) is a synthetic compound that has been used as a research tool in a variety of scientific fields. It is a derivative of piperidine and acetamide and has been used to study the biochemical and physiological effects of various compounds. NPMPA hydrochloride has been used to study the effects of drugs on the central nervous system, as well as the effects of hormones and other compounds on the body. It has also been used to investigate the mechanisms of action of various chemicals and drugs, as well as their pharmacological effects.

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

A study by Ashby et al. (1978) explored the synthesis and evaluation of thiophene analogs of known carcinogens, including compounds with structural similarities to N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride. This research aimed to understand the chemical properties and potential carcinogenicity of these compounds, providing insights into their stability, reactivity, and biological interactions. The findings contribute to the broader knowledge of aromatic compounds with potential therapeutic or toxicological significance British Journal of Cancer.

Pharmacological Applications

Research on piperidine derivatives, as presented by Singh et al. (2021), highlights the therapeutic potential of compounds containing the piperidine motif, which is present in this compound. Piperidine alkaloids from Pinus and related genera have been identified for their diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. This review underscores the importance of the piperidine nucleus in drug design and its application across a variety of therapeutic areas Current Pharmaceutical Biotechnology.

Mechanistic Insights and Drug Development

The exploration of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones by Hossain et al. (2020) in the context of antineoplastic agents over the last 15 years provides valuable insights into the design and development of novel therapeutics. This research reflects the broad applicability of piperidine-containing compounds in addressing critical health challenges, including cancer, by elucidating their modes of action and potential for tumor-selective toxicity Current Medicinal Chemistry.

Environmental and Safety Considerations

The review by Igwegbe et al. (2021) on the adsorptive elimination of acetaminophen from water presents an environmental perspective related to the broader family of acetamide derivatives. Understanding the environmental fate and impact of these compounds, including this compound, is crucial for developing safe and sustainable pharmaceutical practices. The study discusses adsorption techniques and efficiency, contributing to environmental protection efforts against pharmaceutical pollutants Journal of Industrial and Engineering Chemistry.

Propiedades

IUPAC Name |

N-[4-(piperidin-3-ylmethoxy)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJBAJJMWDTKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220028-28-3 | |

| Record name | Acetamide, N-[4-(3-piperidinylmethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)

![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)

![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)

![1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466468.png)